GSK575594A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

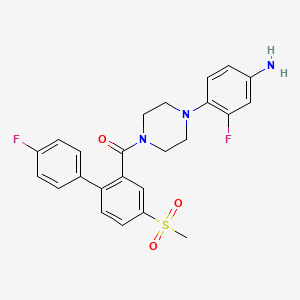

GSK575594A, also known by its chemical name 1-(4-Amino-2-fluorophenyl)-4-[[4’-fluoro-4-(methylsulfonyl)[1,1’-biphenyl]-2-yl]carbonyl]-piperazine, has the empirical formula C24H23F2N3O3S and a molecular weight of 471.52 g/mol . It acts as a selective agonist for human GPR55, with specificity for human receptors over rodent counterparts . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Chemical Reactions Analysis

GSK575594A may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are also not explicitly documented.

Scientific Research Applications

GSK575594A finds applications across multiple scientific domains:

Chemistry: Its unique structure and GPR55 agonist activity make it valuable for studying receptor-ligand interactions and drug design.

Biology: Researchers explore its effects on cellular signaling pathways, especially those involving GPR55.

Medicine: Although specific therapeutic indications are not well-established, investigations continue into potential therapeutic uses.

Industry: this compound’s industrial applications remain speculative, but its pharmacological properties warrant exploration.

Mechanism of Action

The compound’s mechanism of action centers on its interaction with GPR55, a G protein-coupled receptor. By binding to GPR55, GSK575594A modulates downstream signaling pathways, affecting cellular responses. Further studies are needed to elucidate precise molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, GSK575594A’s uniqueness lies in its selectivity for human GPR55. Similar compounds may include other GPR55 agonists or related molecules, but further research is necessary to compile a comprehensive list.

Biological Activity

GSK575594A is a novel compound that has garnered attention for its selective activity as a ligand for the GPR55 receptor, a G-protein-coupled receptor (GPCR) implicated in various physiological processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its high selectivity for GPR55, being over 60-fold selective compared to the glycine transporter subtype 1. Its structure is based on benzoylpiperazine, which allows it to act as an agonist for GPR55 without significant activity on CB1 and CB2 cannabinoid receptors . This specificity makes it a valuable tool for studying GPR55's role in cellular signaling and physiology.

GPR55 Signaling Pathways

This compound activates GPR55, leading to several downstream effects:

- Calcium Mobilization : Activation of GPR55 by this compound induces oscillatory calcium responses from intracellular stores, a novel finding for GPCRs. This process involves the Gαq-RhoA-ROCK signaling pathway, which is crucial for cytoskeletal remodeling .

- ERK1/2 Activation : The compound has been shown to stimulate ERK1/2 phosphorylation, indicating its role in promoting cellular proliferation and survival pathways .

- Transcription Factor Activation : Following activation, transcription factors such as NFAT and NFκB are engaged, potentially influencing gene expression related to inflammation and pain modulation .

Case Studies

-

This compound in Pain Modulation :

A study investigated the effects of this compound on pain models. It was found that the compound significantly reduced mechanical allodynia and thermal hyperalgesia in inflammatory pain models. The analgesic effects were mediated through the activation of GPR55, highlighting its potential as a therapeutic target for pain management . -

Nematode Contraction Modulation :

Another study assessed the modulatory effects of this compound on nematode contractions induced by acetylcholine. The results indicated that this compound could influence neuromuscular transmission in nematodes, suggesting broader implications for its pharmacological profile .

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Calcium Mobilization | Oscillatory release | Gαq-RhoA-ROCK pathway |

| ERK1/2 Phosphorylation | Increased signaling | GPCR activation |

| Pain Relief | Reduced allodynia | GPR55 activation |

Properties

IUPAC Name |

[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPKZHQMEQRNPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909418-68-4 |

Source

|

| Record name | 909418-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.